Product packaging for 2-Ethoxy-5-methyl-1,3,4-oxadiazole(Cat. No.:CAS No. 1122-78-7)

2-Ethoxy-5-methyl-1,3,4-oxadiazole

Cat. No.: B12895920
CAS No.: 1122-78-7
M. Wt: 128.13 g/mol
InChI Key: BNKYAYHQGDYBKS-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to modern chemistry. Among these, the 1,3,4-oxadiazole (B1194373) ring system has garnered significant attention. uobaghdad.edu.iquowasit.edu.iq This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a key structural motif in a wide array of functional molecules. uowasit.edu.iqmdpi.com The unique arrangement of its heteroatoms imparts distinct electronic properties, making it a valuable component in the design of new materials and therapeutic agents. nih.gov The 1,3,4-oxadiazole core is considered a bioisostere of carboxylic acids and esters, meaning it can often replace these groups in a molecule without significantly altering its biological activity. benthamdirect.com This characteristic has made it a popular scaffold in medicinal chemistry. benthamdirect.com

Historical Trajectory and Evolution of 1,3,4-Oxadiazole Research

The study of 1,3,4-oxadiazoles has a rich history, with early research focusing on their synthesis and basic chemical properties. One of the first documented methods for creating the unsubstituted 1,3,4-oxadiazole was detailed by Ainsworth in 1965, which involved the thermolysis of formylhydrazone ethylformate. researchgate.net Over the years, research has evolved significantly, driven by the discovery of the diverse applications of 1,3,4-oxadiazole derivatives. uowasit.edu.iq The development of new synthetic methodologies has allowed for the creation of a vast library of substituted 1,3,4-oxadiazoles, each with tailored properties. nih.gov This has been particularly impactful in the field of medicinal chemistry, where researchers have explored the use of these compounds for a wide range of therapeutic applications. longdom.orgajrconline.org The ongoing research into 1,3,4-oxadiazoles continues to uncover new synthetic routes and potential uses, highlighting the enduring importance of this heterocyclic system. nih.govopenmedicinalchemistryjournal.com

Fundamental Structural Framework and Isomeric Considerations within the Oxadiazole Family

The term "oxadiazole" refers to a family of five-membered heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O. rroij.com This family consists of four constitutional isomers, distinguished by the relative positions of the nitrogen and oxygen atoms within the ring. wikipedia.orgresearchgate.net

The isomers are:

1,2,3-Oxadiazole

1,2,4-Oxadiazole (B8745197)

1,2,5-Oxadiazole (also known as furazan)

1,3,4-Oxadiazole

Among these, the 1,2,3-isomer is unstable and tends to ring-open to form a diazoketone tautomer. wikipedia.org The 1,2,4-, 1,2,5-, and 1,3,4-isomers are all stable and have been incorporated into various compounds. wikipedia.org The 1,3,4-oxadiazole isomer is particularly noted for its thermal stability, which is further enhanced by substitution, especially with aryl groups. rroij.com This stability, combined with its unique electronic properties, contributes to its widespread use in various applications. mdpi.com

The parent 1,3,4-oxadiazole is a liquid at room temperature with a boiling point of 150°C and is soluble in water. mdpi.comchemicalbook.comchemicalbook.com The physical properties of its derivatives, such as melting and boiling points, are significantly influenced by the nature of the substituents at the 2 and 5 positions. mdpi.com For instance, aryl substituents tend to increase these values. mdpi.com

Table 1: Isomers of Oxadiazole

Isomer Name Alternative Name Stability
1,2,3-Oxadiazole Unstable, ring-opens wikipedia.org
1,2,4-Oxadiazole Stable wikipedia.org
1,2,5-Oxadiazole Furazan Stable wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B12895920 2-Ethoxy-5-methyl-1,3,4-oxadiazole CAS No. 1122-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1122-78-7

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-ethoxy-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C5H8N2O2/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3

InChI Key

BNKYAYHQGDYBKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(O1)C

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 5 Methyl 1,3,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

¹H-NMR spectroscopy is instrumental in identifying the various proton environments within 2-ethoxy-5-methyl-1,3,4-oxadiazole derivatives. The ethoxy group protons typically present as a characteristic triplet and quartet. The methyl group attached to the oxadiazole ring gives rise to a singlet.

For instance, in a related derivative, 3-benzoyl-5-ethyl-1,2,4-oxadiazole, the ethyl protons show a quartet at δ 3.06 ppm and a triplet at δ 1.49 ppm. google.com Similarly, for 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-5-(1-ethoxy-2-naphthyl)-1,3,4-oxadiazole, the ethoxy group protons appear as a triplet at δ 1.12 ppm (CH₃) and a quartet at δ 4.18 ppm (CH₂). semanticscholar.org The methyl group protons at the 5-position of the oxadiazole ring, as seen in 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] semanticscholar.orgscirp.orgijcce.ac.irdiazaphosphole-6-carboxylates, are observed as singlets in the range of δ 2.12–2.37 ppm. nih.gov

In the case of 3-acetyl-5-methyl-1,2,4-oxadiazole, the methyl group protons resonate as a singlet at δ 2.70 ppm. google.com For 2-(2-thienyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole, the ethoxy protons are also identifiable. farmaciajournal.com

Table 1: Representative ¹H-NMR Data for this compound Derivatives

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Ethoxy CH₃ 1.03–1.29 Triplet 7.2 nih.gov
Ethoxy CH₂ 3.89–4.24 Quartet 7.2 nih.gov
Oxadiazole-CH₃ 2.12–2.37 Singlet - nih.gov
Aromatic Protons 7.15-8.25 Multiplet - google.comsemanticscholar.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing a detailed picture of the carbon skeleton. The carbon atoms of the ethoxy group, the methyl group, and the oxadiazole ring itself resonate at characteristic chemical shifts.

In derivatives such as 3-benzoyl-5-ethyl-1,2,4-oxadiazole, the ethyl group carbons appear at δ 20.3 (CH₂) and δ 10.7 (CH₃). google.com For 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] semanticscholar.orgscirp.orgijcce.ac.irdiazaphosphole-6-carboxylates, the ethoxy carbons are found in the ranges of δ 13.0–15.7 (CH₃) and δ 59.0–63.3 (OCH₂). nih.gov The carbon of the methyl group attached to the heterocyclic ring is also identifiable. nih.gov

The two carbons of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and appear at distinct chemical shifts, typically in the range of δ 150-180 ppm, confirming the heterocyclic structure. google.comscirp.orgfarmaciajournal.com For instance, in 2-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, the quaternary carbons of the oxadiazole ring (C-6 and C-8) show signals in the range of δ 160.48 - 163.22 ppm. farmaciajournal.com

Table 2: Representative ¹³C-NMR Data for this compound Derivatives

Carbon Atom Chemical Shift (δ, ppm) Reference
Ethoxy CH₃ 13.0–15.7 nih.gov
Ethoxy CH₂ 59.0–63.3 nih.gov
Oxadiazole-CH₃ ~12.0 google.com
Oxadiazole C2 165.4 - 183.0 google.com
Oxadiazole C5 154.3 - 177.3 google.com

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule through their vibrational frequencies. For this compound derivatives, key absorption bands confirm the presence of the C-O-C linkage of the ethoxy group and the oxadiazole ring, the C=N bond of the heterocycle, and the C-H bonds of the alkyl groups.

The C=N stretching vibration of the oxadiazole ring is typically observed in the region of 1601-1687 cm⁻¹. google.comjyoungpharm.org The C-O-C stretching vibrations of the ether linkage and the oxadiazole ring appear in the range of 1014-1270 cm⁻¹. semanticscholar.orgnih.govfarmaciajournal.com Aliphatic C-H stretching vibrations from the ethoxy and methyl groups are found around 2905-2982 cm⁻¹. google.comnih.gov

For example, in 3-benzoyl-5-methyl-1,2,4-oxadiazole, characteristic peaks are observed at 1713, 1681, and 1581 cm⁻¹. google.com In a series of 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles, the C=N stretch is consistently found around 1629-1651 cm⁻¹, and the C-O stretch is in the range of 1084-1262 cm⁻¹. semanticscholar.org

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference
C-H (aliphatic) 2905–2982 google.comnih.gov
C=N (oxadiazole) 1601–1687 google.comjyoungpharm.org
C-O-C (ether & oxadiazole) 1014–1270 semanticscholar.orgnih.govfarmaciajournal.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which helps in confirming its structure. In the mass spectra of this compound derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. semanticscholar.orgnih.gov

The fragmentation patterns often involve the loss of small, stable molecules or radicals. For example, the loss of a methyl radical ([M⁺ - •CH₃]) is a common fragmentation pathway for compounds containing a methyl group. nih.gov The fragmentation of the ethoxy group can lead to the loss of an ethyl radical or ethylene. The cleavage of the oxadiazole ring itself can also produce characteristic fragment ions.

For instance, in the mass spectrum of 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-5-(1-ethoxy-2-naphthyl)-1,3,4-oxadiazole, the molecular ion peak M⁺ is observed at m/z 475 (100%). semanticscholar.org High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental formula of the compound. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 1,3,4-oxadiazole ring is a chromophore, and its derivatives typically exhibit absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions can be influenced by the substituents on the oxadiazole ring and any attached aromatic systems.

For example, in a study of 2-aryl-5-methyl-1,3,4-oxadiazoles, the compounds exhibited significant fluorescence in both polar and non-polar solvents, with emission maxima in the blue region of the spectrum. researchgate.net Specifically, 2-(2-Ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole showed fluorescence quantum yields of 0.84–0.96 with emission maxima between 363–406 nm. researchgate.net

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure.

For instance, for a derivative, 2-(4,4′′-Difluoro-5′-ethoxy-1,1′:3′,1′′-terphenyl-4′-yl)- 5-(Ethylsulfanyl)-1,3,4-oxadiazole (C₂₄H₂₀F₂N₂O₂S), the calculated elemental composition was C, 65.74%; H, 4.60%; N, 6.39%. The found values were C, 65.71%; H, 4.57%; N, 6.35%, which are in close agreement. nih.gov Similarly, for a series of 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] semanticscholar.orgscirp.orgijcce.ac.irdiazaphosphole-6-carboxylates, the elemental analysis results were found to be in good agreement with the calculated values. rsc.org

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structure Determination

Furthermore, XRD studies are instrumental in characterizing the nature and geometry of intermolecular interactions. In the crystal structure of certain 1,3,4-oxadiazole derivatives, a variety of interactions including C–H⋯N, C–H⋯O, and C–H⋯π hydrogen bonds have been identified as crucial for stabilizing the crystal packing. rsc.org The analysis of these weak interactions is often complemented by Hirshfeld surface analysis, which provides a visual and quantitative summary of the intermolecular contacts. tandfonline.comacs.org

The following tables present crystallographic data for several 1,3,4-oxadiazole derivatives, illustrating the type of detailed structural information obtained from single-crystal XRD analysis. While specific data for this compound is not available in the provided search results, these examples serve to demonstrate the power of the technique in characterizing this class of compounds.

Table 1: Crystallographic Data for 2-methoxybenzyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C2) tandfonline.com

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)Value not specified in abstract
b (Å)Value not specified in abstract
c (Å)Value not specified in abstract
α (°)Value not specified in abstract
β (°)Value not specified in abstract
γ (°)Value not specified in abstract
Volume (ų)Value not specified in abstract
Z1

Note: The abstract did not provide specific unit cell parameters. tandfonline.com

Table 2: Crystallographic Data for a Pyridine-Oxadiazole Derivative (5f) acs.org

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.583(3)
b (Å)9.3773(19)
c (Å)24.386(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)3334.8(11)
Z8
Density (calculated) (g/cm³)1.368
F(000)1440

Table 3: Crystallographic Data for 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)4.7946(15)
b (Å)13.775(4)
c (Å)11.722(4)
α (°)90
β (°)96.557(5)
γ (°)90
Volume (ų)769.1(4)
Z4
Density (calculated) (g/cm³)1.548
F(000)368

Table 4: Crystallographic Data for 3-Methyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (6) researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.4645(16)
b (Å)10.868(2)
c (Å)12.970(3)
α (°)110.542(2)
β (°)98.142(2)
γ (°)99.766(2)
Volume (ų)947.7(3)
Z4
Density (calculated) (g/cm³)1.333
F(000)400

These examples underscore the importance of single-crystal X-ray diffraction in providing foundational data for understanding the structure-property relationships in the solid state of 1,3,4-oxadiazole derivatives. The precise molecular geometry and the intricate network of intermolecular interactions revealed by XRD are essential for rational drug design, materials science, and crystal engineering. rsc.orgrsc.org

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 5 Methyl 1,3,4 Oxadiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying 1,3,4-oxadiazole (B1194373) systems. mdpi.comnih.gov This method offers a balance between computational cost and accuracy, enabling the reliable prediction of molecular properties. DFT calculations are frequently performed using hybrid functionals like B3LYP in conjunction with various basis sets, such as 6-311++G(d,p), to obtain optimized geometries and electronic properties. mdpi.comnih.govdntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, providing critical information about the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For 1,3,4-oxadiazole derivatives, the nature and position of substituents on the ring can significantly influence the HOMO-LUMO gap. nih.gov Electron-withdrawing groups tend to lower the orbital energies and decrease the gap, making the molecule more reactive, while electron-donating groups can have the opposite effect. nih.gov

The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding reaction mechanisms and designing new molecules with desired reactivity.

Table 1: Representative Frontier Molecular Orbital Data for 1,3,4-Oxadiazole Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
2-Aryl-1,3,4-oxadiazole derivative (B3LYP)--2.287 researchgate.net
2-Aryl-1,3,4-oxadiazole derivative (PBE1PBE)--2.314 researchgate.net
Substituted 1,3,4-oxadiazole 7jHighLowHigh mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow areas represent intermediate potentials.

For 1,3,4-oxadiazole derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. dntb.gov.ua The nitrogen atoms of the oxadiazole ring are often associated with negative potential, making them potential sites for interaction with electrophiles. The regions around the hydrogen atoms of the substituents are typically positive, indicating their potential involvement in interactions with nucleophiles.

Computational Prediction of Vibrational Spectra

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. researchgate.netbohrium.com The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of experimental vibrational bands. researchgate.netbohrium.com This comparison serves as a validation of the computational method and the optimized geometry. While general for 1,3,4-oxadiazoles, specific spectral predictions for 2-Ethoxy-5-methyl-1,3,4-oxadiazole are not detailed in the provided results.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net This information is crucial for understanding the photophysical properties of the molecule and can be correlated with experimental UV-Vis data. For instance, TD-DFT has been employed to analyze the electronic transitions in various 1,3,4-oxadiazole derivatives. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Recognition and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound derivative) when it binds to a specific biological target, typically a protein or enzyme. mdpi.combeilstein-archives.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. beilstein-archives.org Docking simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com

For 1,3,4-oxadiazole derivatives, molecular docking studies have been used to investigate their potential as inhibitors of various enzymes. nih.govnih.gov These studies help to rationalize the observed biological activities and guide the design of new derivatives with improved potency and selectivity. For example, docking studies have been performed on 1,3,4-oxadiazole derivatives with targets like cyclooxygenase (COX) enzymes to explore their anti-inflammatory potential. nih.gov

Table 2: Illustrative Molecular Docking Data for 1,3,4-Oxadiazole Derivatives

CompoundTarget EnzymeBinding Energy (kJ/mol)Key Interacting ResiduesSource
1,3,4-Oxadiazole derivative 7gVEGFR2-46.32Not specified mdpi.com
1,3,4-Oxadiazole derivative 7jVEGFR2-48.89Not specified mdpi.com
1,3,4-Oxadiazole derivative 7lVEGFR2-45.01Not specified mdpi.com
1,3,4-Oxadiazole derivative 6aAldose Reductase-- beilstein-archives.org
1,3,4-Oxadiazole derivative 6bAldose Reductase-- beilstein-archives.org

Note: The table provides examples of docking studies on various 1,3,4-oxadiazole derivatives against different targets. Specific docking results for this compound would depend on the chosen biological target.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For systems involving 1,3,4-oxadiazole derivatives, MD simulations provide critical insights into their conformational flexibility and how they interact with biological macromolecules, such as proteins and enzymes.

Conformational Sampling: The ethoxy and methyl groups of this compound can rotate, leading to various possible three-dimensional arrangements or conformations. MD simulations explore these conformational landscapes by simulating the molecule's movement in a defined environment, often water, to mimic physiological conditions. This sampling helps identify the most stable or low-energy conformations, which are likely the biologically active ones. Studies on related 1,3,4-oxadiazole derivatives have employed force fields like the Kollman force field to define the potential energy of the system and simulate molecular motion.

Interaction Dynamics: MD simulations are extensively used to understand how 1,3,4-oxadiazole derivatives bind to and interact with their biological targets. After an initial docking pose is predicted, MD simulations can refine this prediction and provide a dynamic view of the protein-ligand complex. These simulations reveal the stability of the binding pose, key amino acid residues involved in the interaction, and the role of water molecules in the binding site. tandfonline.comnih.govnih.gov For instance, simulations on 1,3,4-oxadiazole derivatives targeting enzymes like cyclooxygenase (COX) have been used to confirm the stability of the ligand-protein complex by analyzing root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the simulation period. nih.gov Such studies have demonstrated stable trajectories and minimal deviations, indicating a stable interaction with active site residues. These simulations are performed over nanoseconds to observe the dynamic behavior and stability of the interactions. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework and Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Theoretical Framework: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a correlative model, the activity of new, unsynthesized compounds can be predicted.

The process involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. brieflands.comnih.govmdpi.com This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. brieflands.comnih.gov

Descriptor Calculation: Molecular descriptors, which are numerical values representing different aspects of a molecule's structure and properties, are calculated for each compound. dergipark.org.trrsc.orgnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like k-Nearest Neighbor (kNN), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). brieflands.comresearchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously tested using various metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation with the test set (pred_r²). brieflands.comnih.govmdpi.comijrpc.com

QSAR Descriptors: A wide range of descriptors can be used in QSAR studies of 1,3,4-oxadiazole derivatives, categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific atom types or functional groups. researchgate.net

3D Descriptors: Calculated from the 3D coordinates of the molecule. These include steric, electrostatic, and hydrophobic fields, as used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com Other 3D descriptors include those from 3D-MoRSE and Radial Distribution Function (RDF) calculations. rsc.org

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (like Density Functional Theory - DFT), these descriptors provide information on the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and various atomic charges. nih.govnih.govresearchgate.net

Thermodynamic Descriptors: Properties like molar refractivity have also been shown to be important in QSAR models for this class of compounds. ijrpc.com

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model.

Table 1: Summary of Selected QSAR Studies on 1,3,4-Oxadiazole Derivatives

Table 2: List of Compound Names

Chemical Reactivity and Derivatization Strategies of 2 Ethoxy 5 Methyl 1,3,4 Oxadiazole

Regioselective Substitution Reactions on the Oxadiazole Ring

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient heterocyclic system, which generally makes it resistant to electrophilic substitution reactions. Its reactivity is more commonly characterized by nucleophilic attack, particularly at the carbon atoms in the 2 and 5 positions. However, direct substitution on the ring of a pre-formed 2,5-disubstituted oxadiazole is not a common synthetic strategy. Instead, regioselectivity is a key consideration during the synthesis of the ring itself.

Synthetic methods for 2,5-disubstituted 1,3,4-oxadiazoles, such as the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones, determine the placement of the substituents. openmedicinalchemistryjournal.combiointerfaceresearch.com For instance, a one-pot sequential N-acylation/dehydrative cyclization between ethyl carbazate (B1233558) and an appropriate acylating agent, followed by reaction with a methylating agent, could theoretically yield the target compound with defined regiochemistry. organic-chemistry.org

Once the 2-ethoxy-5-methyl-1,3,4-oxadiazole is formed, reactions tend to occur at the substituent groups rather than on the heterocyclic core. The electron-rich nature of the oxygen and nitrogen atoms in the ring influences the reactivity of the attached ethoxy and methyl groups.

Functional Group Transformations of the Ethoxy and Methyl Moieties

The ethoxy and methyl groups attached to the 1,3,4-oxadiazole core are the primary sites for derivatization. These transformations allow for the synthesis of a diverse library of analogues from a common precursor.

Ethoxy Group Transformations: The 2-ethoxy group can undergo several key reactions. Nucleophilic substitution is a primary pathway, where the ethoxy group can be displaced by other nucleophiles. This reaction can be facilitated by converting the ethoxy group into a better leaving group. For example, treatment with a strong acid could lead to ether cleavage, forming a 2-hydroxy-5-methyl-1,3,4-oxadiazole intermediate, which exists in equilibrium with its 1,3,4-oxadiazol-2(3H)-one tautomer. This intermediate can then be reacted with various alkylating or acylating agents to introduce new functionalities. A related synthesis involves treating 5-substituted-2-ethoxy-1,3,4-oxadiazoles with alkyl halides to yield 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. organic-chemistry.org

Methyl Group Transformations: The 5-methyl group offers different opportunities for functionalization. It can be activated for subsequent reactions, such as through free-radical halogenation, to introduce a handle for further substitution. More direct transformations include oxidation of the methyl group to a carboxylic acid, which can then be converted into esters, amides, or other acid derivatives. This creates a versatile point of attachment for building more complex molecules. For example, the synthesis of 2-aryl-1,3,4-oxadiazole-2-acetonitriles has been reported, demonstrating the reactivity of groups attached to the core ring. organic-chemistry.org

A summary of potential transformations is presented below.

Starting MoietyReagent/ConditionProduct MoietyReaction Type
2-EthoxyStrong Acid (e.g., HBr)2-HydroxyEther Cleavage
2-EthoxyAlkyl Halide (R-X)3-Alkyl-2-oxoN-Alkylation
5-MethylOxidizing Agent (e.g., KMnO4)5-Carboxylic AcidOxidation
5-MethylNBS, Light5-(Bromomethyl)Free-Radical Halogenation
5-(Bromomethyl)Nucleophile (e.g., CN-)5-(Cyanomethyl)Nucleophilic Substitution

Ring-Opening and Subsequent Cyclization Pathways to New Heterocyclic Systems

The 1,3,4-oxadiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to the formation of new heterocyclic systems. This strategy provides a pathway to other valuable five-membered heterocycles.

One of the most well-documented transformations is the conversion of 1,3,4-oxadiazoles into 1,2,4-triazoles. This is typically achieved by reacting the oxadiazole with hydrazine (B178648) hydrate (B1144303). mdpi.com The reaction proceeds via a nucleophilic attack of the hydrazine on one of the ring carbons, leading to ring cleavage and subsequent recyclization with the incorporation of the additional nitrogen atom to form the more thermodynamically stable triazole ring.

Another important conversion is the transformation into 1,3,4-thiadiazoles. Heating a 1,3,4-oxadiazole with a sulfur source, such as thiourea (B124793) or phosphorus pentasulfide, can lead to the replacement of the ring oxygen atom with a sulfur atom. mdpi.commdpi.com This conversion is driven by the formation of the thiadiazole ring.

These ring transformation reactions are summarized in the following table.

Starting HeterocycleReagentResulting Heterocycle
2,5-Disubstituted-1,3,4-oxadiazoleHydrazine Hydrate3,5-Disubstituted-4-amino-1,2,4-triazole
2,5-Disubstituted-1,3,4-oxadiazoleThiourea or P₂S₅2,5-Disubstituted-1,3,4-thiadiazole

Polymeric Structures Incorporating 1,3,4-Oxadiazole Units and their Formation Mechanisms

Aromatic poly(1,3,4-oxadiazole)s are a class of high-performance polymers known for their exceptional thermal and chemical stability, as well as their desirable mechanical and electronic properties. nih.gov These properties are attributed to the rigid, stable structure of the oxadiazole ring.

The incorporation of 1,3,4-oxadiazole units into a polymer backbone requires bifunctional monomers. A derivative of this compound could be modified to serve as such a monomer. For example, the methyl group could be oxidized to a carboxylic acid, and another reactive group could be introduced elsewhere on a larger substituent, creating an A-B type monomer. More commonly, symmetrical bis-oxadiazole monomers are used.

Several polymerization mechanisms are employed to create these advanced materials:

Polycondensation: This is a common route where bifunctional monomers react to form the polymer chain. For example, poly(1,3,4-oxadiazole-ether)s can be synthesized via nucleophilic displacement polycondensation between a bis(fluorophenyl)-1,3,4-oxadiazole monomer and a bisphenol. nih.gov

Stille Coupling: This cross-coupling reaction is used to form π-conjugated polymers. For instance, a monomer like 2,5-bis(5'-bromo-3',4'-dihexylthien-2'-yl)-1,3,4-oxadiazole can be polymerized with an organotin reagent to create polymers for applications in organic photovoltaics. acs.org

Huisgen Reaction (Tetrazole Route): This method involves the reaction of aromatic bis-tetrazole compounds with bis-acid chlorides to synthesize polymers containing 1,3,4-oxadiazole units.

Free Radical Polymerization: Maleimides containing a pendant 1,3,4-oxadiazole moiety can undergo free radical polymerization to produce polymaleimides with high thermal stability. jocpr.com

Polymerization MethodMonomer TypesPolymer Features
PolycondensationBis(fluorophenyl)oxadiazoles, BisphenolsHigh thermal stability, good solubility
Stille CouplingBromo-substituted oxadiazoles (B1248032), Organostannanesπ-conjugated, for electronic applications
Huisgen ReactionBis-tetrazoles, Bis-acid chloridesThermally stable polymers
Free Radical PolymerizationMaleimides with oxadiazole pendantsHigh thermal stability due to imide and oxadiazole rings

Bioisosteric Relationships and Design of Chemical Analogues

Bioisosterism, the principle of replacing a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, is a cornerstone of modern drug design. The 1,3,4-oxadiazole ring is a highly successful bioisostere for several key functional groups. ijper.orgresearchgate.net

Bioisosteric Replacements: The 1,3,4-oxadiazole nucleus is frequently used as a metabolically stable replacement for carbonyl-containing functionalities such as:

Esters and Amides: The oxadiazole ring mimics the geometry and hydrogen bonding capabilities of ester and amide groups but is resistant to hydrolytic cleavage by esterases and amidases, often improving the pharmacokinetic profile of a drug candidate. researchgate.net

Carboxylic Acids: The oxadiazole ring can also serve as a bioisostere for carboxylic acids, offering a non-acidic alternative with similar spatial and electronic properties. researchgate.net

Other Heterocycles: In some cases, the 1,3,4-oxadiazole ring is used as a bioisosteric replacement for other heterocycles, such as the regioisomeric 1,2,4-oxadiazole (B8745197) ring, to improve properties like polarity and reduce metabolic degradation. rsc.orgdntb.gov.ua

The design of chemical analogues based on this compound would involve leveraging these relationships. For example, if a lead compound contains a methyl ester group crucial for activity, replacing it with a 5-methyl-1,3,4-oxadiazol-2-yl moiety could enhance stability. Similarly, the entire this compound structure could be incorporated into a larger molecule to replace a labile part of its structure, with the goal of creating more potent and stable therapeutic agents. nih.govresearchgate.net

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Ester (-COOR)2,5-Disubstituted-1,3,4-oxadiazoleIncreased metabolic stability to hydrolysis
Amide (-CONHR)2,5-Disubstituted-1,3,4-oxadiazoleResistance to amidase activity, improved pharmacokinetics
Carboxylic Acid (-COOH)1,3,4-Oxadiazole derivativeNon-acidic mimic, improved cell permeability
1,2,4-Oxadiazole Ring1,3,4-Oxadiazole RingHigher polarity, reduced metabolic degradation rsc.org

Advanced Applications of 1,3,4 Oxadiazoles in Chemical Sciences Excluding Prohibited Content

Role as Versatile Building Blocks in Complex Heterocyclic and Organic Synthesis

The 1,3,4-oxadiazole (B1194373) moiety is a fundamental building block in organic synthesis, prized for its stability and reactivity, which allows for the construction of more complex molecular architectures. nih.govresearchgate.net While the oxadiazole ring itself is generally resistant to nucleophilic attack, the introduction of specific substituents, such as halogens, can make it susceptible to nucleophilic substitution, further broadening its synthetic utility. nih.gov The inherent properties of the 1,3,4-oxadiazole core have led to its incorporation into a wide range of functional molecules.

A notable example of their utility is the synthesis of 5-substituted 2-ethoxy-1,3,4-oxadiazoles. These compounds can be prepared through a one-pot sequential N-acylation and dehydrative cyclization process involving ethyl carbazate (B1233558) and N-acylbenzotriazoles, facilitated by a dehydrating agent like the Ph₃P-I₂ complex. This method provides a convenient route to these valuable intermediates.

These 2-ethoxy derivatives serve as crucial building blocks for further transformations. For instance, their subsequent reaction with alkyl halides (where the halide can be chlorine, bromine, or iodine) provides a rapid and efficient pathway to a variety of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, often in good to excellent yields. This two-step process highlights the role of the ethoxy-oxadiazole as a key intermediate in the synthesis of more complex heterocyclic systems.

Table 1: Synthesis of 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones from 2-Ethoxy-1,3,4-oxadiazole Intermediates

Starting MaterialReagentProductYield
5-Substituted-2-ethoxy-1,3,4-oxadiazoleAlkyl Halide (RX)3-Alkyl-5-substituted-1,3,4-oxadiazol-2(3H)-oneGood to Excellent

Applications in Advanced Materials Science

The unique electronic characteristics of the 1,3,4-oxadiazole ring have made it a component of interest in the field of materials science. These compounds are known for their thermal stability, high electron affinity, and strong fluorescence, positioning them as ideal candidates for various optoelectronic applications. researchgate.netresearchgate.net

Optical and Fluorescent Materials: Theoretical Design and Properties

The 1,3,4-oxadiazole core is a key component in the design of luminescent materials, particularly for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net Theoretical studies, primarily using Density Functional Theory (DFT), are extensively employed to predict and understand the electronic and optical properties of these molecules. nih.govscirp.org These computational methods allow for the rational design of novel materials with tailored characteristics.

DFT calculations can determine ground state dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential, providing insight into chemical reactivity and potential solute-solvent interactions. nih.gov For instance, theoretical studies on bromonaphthofuran substituted 1,3,4-oxadiazoles have demonstrated a good correlation between DFT-calculated HOMO-LUMO energies and experimental values, validating their potential use in OLEDs and solar cells. nih.gov The excited state dipole moments are often higher than the ground state, indicating a redistribution of electron density upon excitation. nih.gov

Furthermore, computational studies on non-symmetrical 1,3,4-oxadiazole derivatives have been used to investigate their photophysical properties. researchgate.net By calculating parameters like the first hyperpolarizability (β(0)), researchers can predict the non-linear optical (NLO) properties of these materials, which are crucial for applications in photonics. researchgate.netresearchgate.net These theoretical models guide synthetic efforts by predicting how structural modifications, such as extending π-conjugation or changing substituent groups, will affect the desired optical properties. researchgate.netst-andrews.ac.uk

Polymer Chemistry: Electron-Transporting and Hole-Blocking Characteristics (Theoretical Aspects)

In polymer chemistry, the 1,3,4-oxadiazole moiety is widely recognized for its electron-transporting and hole-blocking capabilities. mdpi.commdpi.comscielo.org.mx This makes polymers incorporating this heterocycle highly valuable for use in electronic devices such as OLEDs. researchgate.netscielo.org.mx The electron-deficient nature of the oxadiazole ring facilitates both the injection and transport of electrons. scielo.org.mx

Theoretical studies using quantum-chemical techniques are crucial for understanding and predicting these properties. By modeling fluorene-based copolymers, for example, it has been shown that incorporating an electron-withdrawing unit like 1,3,4-oxadiazole can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgnih.gov This lowering of the LUMO facilitates improved electron-accepting and transporting properties. acs.orgnih.gov

The theoretical models also explain the hole-blocking function. The 1,3,4-oxadiazole ring creates a wide energy gap between the HOMO and LUMO orbitals due to limited π-electron conjugation. mdpi.com This large gap acts as a barrier to the flow of holes, effectively confining them to the emissive layer of an OLED, which enhances device efficiency. scielo.org.mx Computational studies on oligomers based on thiophene (B33073) and oxadiazole have shown that replacing a thiophene ring with an oxadiazole ring leads to the stabilization of both HOMO and LUMO levels, thereby tuning the electronic properties for specific applications. sid.ir

Table 2: Theoretical Electronic Properties of Polymers Containing 1,3,4-Oxadiazole

Polymer SystemEffect of 1,3,4-Oxadiazole InclusionPredicted PropertyApplication
Fluorene-based copolymersLowers LUMO energy levelEnhanced electron transportOLEDs
General conjugated polymersCreates a large HOMO-LUMO gapEfficient hole-blockingOLEDs
Thiophene-oxadiazole oligomersStabilizes HOMO and LUMO levelsTunable electronic propertiesOpto-electronics

Mechanistic Studies of Biomolecular Target Interactions

The 1,3,4-oxadiazole scaffold is a common feature in molecules designed to interact with biological targets. mdpi.com Its ability to participate in various non-covalent interactions allows it to bind to enzymes and receptors, leading to a range of biological activities. nih.govmdpi.com

Enzyme Inhibition Mechanisms and Ligand-Enzyme Binding Models

Derivatives of 1,3,4-oxadiazole have been identified as inhibitors of various enzymes, and mechanistic studies, often supported by molecular docking, have provided insights into their mode of action. nih.govnih.gov These studies are crucial for the rational design of more potent and selective inhibitors.

One example is the inhibition of histone deacetylase 6 (HDAC6) by difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives. mdpi.com The inhibition mechanism involves the HDAC6-catalyzed hydrolysis of the DFMO ring, which generates a difluoroacetylhydrazide (DFAcH) intermediate. This intermediate is key to the inhibition process. mdpi.com X-ray crystallography and kinetic experiments have been used to dissect the intricate dynamics of this ligand-enzyme interaction. mdpi.com

Similarly, molecular docking studies have been used to understand how 1,3,4-oxadiazole derivatives inhibit other enzymes. For acetylcholinesterase (AChE), docking analysis revealed that inhibitors bind to the allosteric site, interacting with the anionic subsite through π–π and hydrogen bonding. acs.org In the case of thymidine (B127349) phosphorylase (TP), virtual screening and docking have identified 1,3,4-oxadiazole derivatives that form hydrogen bonds with critical amino acid residues like Thr151, Gly152, and Lys221 in the active site. tandfonline.com For aminoacyl-tRNA synthetases, docking simulations have shown interactions with key residues such as Asp287 and Tyr250 in the enzyme's binding pocket. bohrium.com

Table 3: Examples of Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

Enzyme TargetDerivative ClassKey Mechanistic InsightInteracting Residues (from Docking)
Histone Deacetylase 6 (HDAC6)Difluoromethyl-1,3,4-oxadiazolesEnzyme-catalyzed hydrolysis of the oxadiazole ringZinc-bound water facilitates nucleophilic attack
Acetylcholinesterase (AChE)Various 1,3,4-oxadiazolesAllosteric site bindingAnionic subsite and Per-Arnt-Sim domain
Thymidine Phosphorylase (TP)Various 1,3,4-oxadiazolesActive site bindingThr151, Gly152, Lys221, Ser217
Aminoacyl-tRNA SynthetaseVarious 1,3,4-oxadiazolesActive site bindingAsp287, Tyr250, Val473, Phe522

Receptor Antagonism/Agonism: Proposed Binding Mechanisms

In addition to enzyme inhibition, 1,3,4-oxadiazole derivatives can act as antagonists or agonists at various receptors. Molecular modeling is a key tool for proposing binding mechanisms and understanding the interactions at a molecular level. mdpi.com

Zibotentan is a well-studied example of a selective endothelin A (ET-A) receptor antagonist that contains a 1,3,4-oxadiazole ring. The proposed mechanism for its anti-cancer effects involves the inhibition of the ET-A receptor, which in turn inhibits cell proliferation and survival. mdpi.commdpi.com By blocking the ET-A receptor while leaving the pro-apoptotic ET-B receptor active, a therapeutic effect can be achieved. mdpi.com

Molecular docking studies have also been employed to investigate the potential of 1,3,4-oxadiazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). These in-silico studies help to understand the binding modes and screen for derivatives with high binding affinity. researchgate.neteurekaselect.com For instance, docking of certain derivatives into the EGFR pocket has shown hydrogen bonding with residues like THR A:830 and MET A:766, suggesting a potential mechanism for antagonism. researchgate.net Similar computational approaches have been used to model the interaction of oxadiazole derivatives with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), identifying key interactions that could lead to receptor inhibition. mdpi.com

Nucleic Acid (e.g., DNA/RNA) Binding and Intercalation Studies (Chemical Interactions)

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in the design of molecules that interact with nucleic acids. While specific studies on the nucleic acid binding properties of 2-Ethoxy-5-methyl-1,3,4-oxadiazole are not extensively documented in publicly available research, the broader class of 1,3,4-oxadiazole derivatives has been the subject of numerous investigations into their interactions with DNA and, to a lesser extent, RNA. These studies are fundamental to understanding the potential of this chemical class in various biochemical and medicinal applications.

The interaction between small molecules and DNA can occur through several modes, primarily intercalation, groove binding, and electrostatic interactions. The planar and aromatic nature of the 1,3,4-oxadiazole ring makes it a suitable candidate for intercalating between the base pairs of the DNA double helix. nih.govresearchgate.net Furthermore, the ability to introduce various substituents at the 2- and 5-positions of the oxadiazole ring allows for the fine-tuning of binding affinity, specificity, and mode of interaction. nih.gov

Research in this area often employs a combination of spectroscopic and biophysical techniques to elucidate the nature and strength of the DNA-ligand interaction. Common methods include UV-Visible absorption spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements. jchr.orgnih.govnih.govtandfonline.com Computational methods, such as molecular docking, are also frequently used to predict and rationalize the binding modes at an atomic level. jchr.orgresearchgate.net

Detailed Research Findings

A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their DNA binding capabilities. For instance, studies on 1,3,4-oxadiazole-Schiff base derivatives have shown that these compounds can bind to Calf Thymus DNA (CT-DNA), with binding constants indicating a significant interaction. jchr.org Similarly, fatty acid derivatives of 1,3,4-oxadiazole have been found to bind to the minor groove of DNA. researchgate.netnih.gov

Selenylated 1,3,4-oxadiazoles have also been investigated as potential DNA intercalators. nih.gov These studies have demonstrated that the introduction of a selenium atom can influence the photophysical properties and the DNA interaction of the molecule. Some of these derivatives have been shown to intercalate into the DNA helix, leading to potential applications in the development of new therapeutic agents. nih.gov

Furthermore, hybrid molecules incorporating the 1,3,4-oxadiazole ring with other pharmacophores, such as pyrimidine, have been designed as DNA intercalative topoisomerase II inhibitors. researchgate.net These compounds have demonstrated the ability to bind to the DNA-topoisomerase II complex, highlighting the versatility of the 1,3,4-oxadiazole scaffold in targeting specific DNA-protein interactions. researchgate.net

The binding affinities of these derivatives to DNA are often quantified by the binding constant (Kb). The following table summarizes the binding constants for a selection of 1,3,4-oxadiazole derivatives from various studies.

Derivative ClassSpecific Compound/SeriesBinding Constant (K_b) M⁻¹Reference
Schiff Base Derivatives5(b-g)1.4×10⁴ - 2.9×10⁴ jchr.org
Heterocyclic Analogs3g, 3i, 3m9.1×10⁵ - 9.94×10⁵ nih.govtandfonline.com
Os(IV) ComplexesC17.48 × 10⁴ researchgate.net
Heterocyclic Analog2c6.34 × 10⁵ researchgate.net

In addition to DNA, some 1,3,4-oxadiazole derivatives have been investigated for their ability to interact with RNA. For example, certain derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of the dengue virus, which is essential for viral replication. mdpi.com This indicates that the 1,3,4-oxadiazole scaffold can also be tailored to target RNA structures.

The mode of binding is a critical aspect of these studies. Intercalation is often suggested by a significant increase in the viscosity of the DNA solution upon addition of the compound, along with characteristic changes in the UV-Visible and circular dichroism spectra. nih.govjchr.org Minor groove binding, on the other hand, typically causes less of a change in viscosity but can still induce noticeable spectroscopic shifts. nih.gov

Future Research Directions and Emerging Challenges in 2 Ethoxy 5 Methyl 1,3,4 Oxadiazole Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis methods for 1,3,4-oxadiazoles often involve harsh reagents, toxic solvents, and multi-step procedures that generate significant waste. mdpi.comnih.gov Future research must prioritize the development of green and sustainable synthetic pathways for 2-Ethoxy-5-methyl-1,3,4-oxadiazole. This aligns with the growing global emphasis on environmentally benign chemical manufacturing. nih.govnih.gov

Promising strategies include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. mdpi.comwjarr.com Solvent-free approaches, such as grinding techniques using catalytic amounts of reagents like molecular iodine, offer an eco-friendly alternative to conventional solvent-based methods. tandfonline.comresearchgate.net Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste. mdpi.comjchemrev.com Catalyst-free methods, for instance, using visible-light promotion for cyclization, represent a frontier in sustainable chemistry that could be adapted for this specific oxadiazole. acs.org

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazoles
MethodologyDescriptionPotential Advantages for this compound SynthesisReferences
Conventional SynthesisOften involves cyclodehydration of 1,2-diacylhydrazines or oxidative cyclization of N-acylhydrazones using strong acids, bases, or toxic oxidizing agents.Well-established procedures. mdpi.comacs.org
Microwave-Assisted Synthesis (MAOS)Utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and higher yields.Increased reaction rates, improved energy efficiency, potential for solvent-free conditions. mdpi.comwjarr.com
Solvent-Free GrindingReactants are ground together, often with a catalytic amount of a solid reagent, eliminating the need for bulk solvents.Environmentally friendly, simple, cost-effective, and easy to handle. tandfonline.comresearchgate.net
Visible-Light Photoredox CatalysisUses visible light to drive chemical reactions, often under mild, catalyst-free conditions.High energy efficiency, mild reaction conditions, avoids harsh reagents. acs.org
Copper-Catalyzed One-Pot SynthesisA single-pot reaction involving a copper catalyst to facilitate dual oxidation steps, improving overall efficiency.High atom economy, reduced workup, avoids isolation of intermediates. acs.org

Exploration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the design and discovery process. For this compound, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal. dergipark.org.trmdpi.com

DFT can be employed to optimize the molecular geometry, investigate electronic properties (such as HOMO-LUMO energy gaps), and predict spectroscopic characteristics of this compound and its potential derivatives. mdpi.com This information is crucial for understanding its stability, reactivity, and potential as a functional material. mdpi.com QSAR modeling can correlate structural features with biological activity, enabling the predictive design of new analogues with enhanced therapeutic potential. dergipark.org.trresearchgate.net These in silico approaches can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thus saving significant time and resources. researchgate.netnih.gov

Table 2: Potential Applications of Computational Methods in this compound Research
Computational MethodObjectivePredicted OutcomesReferences
Density Functional Theory (DFT)To understand electronic structure and reactivity.Optimized geometry, HOMO-LUMO gap, electrostatic potential maps, chemical reactivity descriptors. dergipark.org.trmdpi.com
Quantitative Structure-Activity Relationship (QSAR)To correlate molecular structure with biological activity.Predictive models for anticancer, antimicrobial, or other therapeutic activities; identification of key structural features for activity. dergipark.org.trresearchgate.net
Molecular DockingTo predict the binding mode and affinity of the molecule to a biological target (e.g., enzyme, receptor).Binding energy, interaction patterns, identification of potential biological targets. mdpi.comnih.govmdpi.com
Molecular Dynamics (MD) SimulationsTo study the dynamic behavior and stability of the molecule in a biological environment or material matrix.Conformational changes, stability of ligand-protein complexes, diffusion properties. mdpi.commdpi.com

Design of Structure-Specific Chemical Probes for Biological Systems

The 1,3,4-oxadiazole (B1194373) scaffold is present in numerous biologically active compounds, suggesting its potential as a pharmacophore. mdpi.comnih.gov A significant future direction is the rational design of this compound derivatives as structure-specific chemical probes. These probes are essential tools for investigating complex biological processes, identifying drug targets, and visualizing cellular components.

By functionalizing the core structure of this compound with reporter groups (e.g., fluorophores), affinity tags, or photo-cross-linkers, it could be transformed into a versatile probe. Research could focus on developing probes that target specific enzymes, such as cyclooxygenases (COX) or various kinases, which are often implicated in disease. mdpi.comnih.gov The design of such probes requires a deep understanding of structure-activity relationships, which can be aided by the computational methods discussed previously. The challenge lies in achieving high specificity and minimal perturbation of the biological system under study.

Integration into Supramolecular Architectures and Self-Assembly Processes

The planar structure and potential for π-π stacking and hydrogen bonding make 1,3,4-oxadiazole derivatives excellent building blocks (tectons) for supramolecular chemistry and crystal engineering. acs.orgacs.org Research has shown that oxadiazole-containing molecules can self-assemble into well-defined nanostructures, such as belts, helices, and porous coordination polymers. acs.orgacs.orgnih.govrsc.org

The future in this area for this compound involves exploring its self-assembly behavior and its potential as a component in functional materials. By carefully designing derivatives, it may be possible to control the formation of specific supramolecular architectures. acs.org These organized assemblies could find applications in organic electronics, sensor technology, and drug delivery systems. acs.org For instance, integrating this oxadiazole into metal-organic frameworks (MOFs) or coordination polymers could yield materials with tunable porosity and photoluminescent properties. rsc.orgrsc.org The primary challenge is to precisely control the non-covalent interactions that govern the self-assembly process to achieve the desired structures and properties. acs.org

Table 3: Supramolecular Assemblies Based on 1,3,4-Oxadiazole Scaffolds
Supramolecular StructureDriving Intermolecular ForcesPotential ApplicationsReferences
1D Nano/Microbeltsπ-π stacking, van der Waals forces.Organic light-emitting diodes (OLEDs), sensors, electroluminescent materials. acs.orgnih.gov
Helical ChainsHydrogen bonding, C-H···N interactions.Chiral materials, asymmetric catalysis. acs.org
Coordination Polymers/MOFsCoordination bonds with metal ions, π-π stacking.Gas storage, separation, catalysis, photoluminescent materials. rsc.orgrsc.org
Liquid CrystalsDipolar interactions, anisotropic molecular shape.Display technologies, optical switching. researchgate.net

Potential in Catalysis and Other Transformative Chemical Processes

The application of 1,3,4-oxadiazole derivatives in catalysis is an emerging and promising field. These compounds can act as ligands for transition metal catalysts or, in some cases, as organocatalysts themselves. The electron-withdrawing nature of the oxadiazole ring can influence the electronic properties of a metal center or activate substrates in a catalytic cycle. researchgate.net

Future research should investigate the potential of this compound and its derivatives as ligands in catalytic reactions, such as C-H activation or cross-coupling reactions. researchgate.net For example, palladium catalysts supported by oxadiazole-based ligands have shown efficiency in arylation reactions. researchgate.net Furthermore, the unique electronic properties of the oxadiazole ring could be harnessed in photoredox catalysis, a rapidly growing area of organic synthesis. acs.org Developing catalytic systems based on this compound could lead to novel and more efficient chemical transformations, although catalyst stability and turnover number remain significant challenges to overcome.

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethoxy-5-methyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazide derivatives. For example, refluxing hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for prolonged periods (~18 hours) followed by ice-water quenching and crystallization (water-ethanol) yields substituted oxadiazoles with ~65% efficiency . Key variables include solvent choice (polar aprotic solvents like DMSO enhance cyclization), temperature (reflux conditions), and stoichiometry of reagents. For ethoxy-substituted derivatives, nucleophilic substitution with ethylating agents (e.g., ethyl bromide) post-cyclization may be required.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic shifts (e.g., oxadiazole ring protons at δ 8.0–8.5 ppm, ethoxy groups at δ 1.3–1.5 ppm for CH3_3) .
  • X-ray crystallography : Resolve noncovalent interactions (e.g., CH⋯N or CH⋯π) to confirm regiochemistry and crystal packing .
  • Elemental analysis : Verify purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What are the common solubility and stability challenges for 1,3,4-oxadiazole derivatives, and how can they be mitigated?

Methodological Answer: 1,3,4-Oxadiazoles are often poorly soluble in aqueous media due to their aromatic heterocyclic core. Strategies include:

  • Derivatization : Introduce polar groups (e.g., sulfonamides, carboxylic acids) to enhance solubility .
  • Co-solvents : Use DMSO or ethanol in biological assays (<5% v/v to avoid cytotoxicity) .
  • Storage : Store under inert atmosphere (N2_2) at −20°C to prevent oxidation of the oxadiazole ring .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. methyl) on the 1,3,4-oxadiazole core influence biological activity, and what computational tools can predict structure-activity relationships (SAR)?

Methodological Answer: Substituents modulate electronic and steric properties, affecting bioactivity. For example:

  • Ethoxy groups : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
  • Methyl groups : Stabilize the oxadiazole ring via steric hindrance, reducing metabolic degradation .
    Computational tools :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Simulate binding to target proteins (e.g., Src kinase for anti-cancer activity) using AutoDock Vina .

Q. How can contradictory bioactivity data for 1,3,4-oxadiazole derivatives across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Standardize assays : Use validated protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
  • Control impurities : Characterize intermediates via HPLC (purity >95%) and confirm absence of residual solvents (e.g., DMSO) via GC-MS .
  • Meta-analysis : Compare data across studies using cheminformatics platforms (e.g., ChEMBL) to identify outliers .

Q. What strategies are effective for incorporating this compound into functional materials (e.g., optoelectronics)?

Methodological Answer: Leverage the oxadiazole’s electron-deficient nature:

  • Conjugated polymers : Synthesize copolymers with thiophene or pyridine units for organic light-emitting diodes (OLEDs) .
  • Nonlinear optics (NLO) : Functionalize with donor-acceptor groups (e.g., nitro or methoxy) to enhance hyperpolarizability (β), measured via Z-scan techniques .

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